molecular formula C17H25ClN2O B5195518 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Katalognummer B5195518
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: ZZCGZFNNNWWBHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of selective kappa opioid receptor agonists and has been found to possess unique properties compared to other opioid compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, depression, anxiety, and drug addiction. In preclinical studies, 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been found to produce antinociceptive effects, which means it can reduce pain without producing unwanted side effects such as addiction and respiratory depression. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has also been found to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.

Wirkmechanismus

1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide acts on the kappa opioid receptor, which is a G protein-coupled receptor that is predominantly located in the central nervous system. Activation of the kappa opioid receptor by 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide leads to the inhibition of adenylyl cyclase, which results in the reduction of intracellular cAMP levels. This leads to the opening of potassium channels and the closing of calcium channels, which ultimately leads to the inhibition of neurotransmitter release and the reduction of neuronal excitability.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been found to produce a range of biochemical and physiological effects in preclinical studies. These effects include antinociception, antidepressant and anxiolytic effects, and the reduction of drug-seeking behavior in animal models of addiction. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory conditions such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide also has a long duration of action, which allows for sustained effects in animal models. However, 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide also has some off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the potential use of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide in the treatment of mood disorders such as depression and anxiety. Further studies are needed to explore the mechanisms underlying the antidepressant and anxiolytic effects of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide and to determine its efficacy in clinical trials. Another area of interest is the use of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide in the treatment of drug addiction. Studies have shown that 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide can reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Finally, there is a need for the development of new formulations of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide with improved solubility and pharmacokinetic properties to facilitate its use in clinical trials.

Synthesemethoden

The synthesis of 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with diethylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, making it suitable for large-scale production.

Eigenschaften

IUPAC Name

1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-3-20(4-2)17(21)15-9-7-11-19(13-15)12-14-8-5-6-10-16(14)18/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGZFNNNWWBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.